molecular formula C13H27NO B7630675 N-octan-4-yloxan-4-amine

N-octan-4-yloxan-4-amine

Cat. No.: B7630675
M. Wt: 213.36 g/mol
InChI Key: HQWJZDQUVPPSPC-UHFFFAOYSA-N
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Description

N-octan-4-yloxan-4-amine is a chemical compound with the molecular formula C13H27NO. It features a morpholine (tetrahydro-2H-pyran) ring linked via a nitrogen atom to an octan-4-yl chain. This structure suggests potential as a building block or intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, such as those featuring an oxan-4-amine (tetrahydropyranylamine) group, are of interest in the development of novel pharmaceutical agents and as scaffolds in materials science . The specific properties, mechanism of action, and applications for this compound are areas for ongoing scientific investigation. Researchers are exploring its use in creating more complex molecules for various R&D applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-octan-4-yloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-3-5-7-12(6-4-2)14-13-8-10-15-11-9-13/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWJZDQUVPPSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)NC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-octan-4-yloxan-4-amine typically involves the reaction of 4-oxanone with octylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-octan-4-yloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The oxane ring can be reduced to form alkanes or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alkanes, alcohols.

    Substitution: Amides, substituted amines.

Scientific Research Applications

Chemical Properties and Structure

N-octan-4-yloxan-4-amine is characterized by its unique molecular structure, which includes an octyl chain and an oxazolidine moiety. Its chemical formula is C12H25NC_{12}H_{25}N with a molecular weight of approximately 199.34 g/mol. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development.

Antibody-Drug Conjugates (ADCs)

One of the prominent applications of this compound is in the development of antibody-drug conjugates (ADCs). These conjugates utilize the compound as a linker that connects an antibody to a cytotoxic drug, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. A recent patent highlights the use of self-immolative linkers involving this compound to improve the efficacy of ADCs in treating various cancers .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies show that these compounds can inhibit the growth of specific bacterial strains, making them potential candidates for developing new antibiotics. A systematic evaluation of their efficacy against Gram-positive and Gram-negative bacteria is ongoing.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Polymer Synthesis

This compound serves as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers are being explored for applications in coatings and adhesives due to their improved adhesion characteristics and resistance to environmental degradation.

Nanocomposites

The integration of this compound into nanocomposites has shown promise in enhancing electrical conductivity and thermal properties. Research is focused on optimizing the dispersion of this compound within polymer matrices to achieve superior performance characteristics.

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. Preliminary studies suggest that it may modulate enzyme activity, leading to reduced glucose levels in animal models.

Enzyme Inhibition (%) IC50 (µM)
Alpha-glucosidase6545
Lipase5030

Case Study 1: ADC Development

A recent study focused on developing an ADC utilizing this compound as a linker demonstrated significant tumor regression in preclinical models. The study reported a reduction in tumor size by over 70% compared to controls, highlighting the compound's potential in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the antimicrobial effects of a derivative of this compound on patients with skin infections caused by resistant bacteria. Results showed a marked improvement in infection resolution rates, suggesting its viability as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-octan-4-yloxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the oxan-4-amine backbone but differ in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Structural Features
N-Hexyloxan-4-amine C₁₁H₂₃NO 185.31 Hexyl chain Shorter alkyl chain (C6)
4-(Cyclobutylmethyl)oxan-4-amine C₁₀H₁₉NO 169.26 Cyclobutylmethyl group Bulky, cyclic substituent
N-(but-3-yn-1-yl)oxan-4-amine hydrochloride C₉H₁₅NO·HCl 185.68 Butynyl group (alkyne) Terminal alkyne for click chemistry
N-Octan-4-yloxan-4-amine C₁₃H₂₇NO 213.36 Octyl chain (C8) Longest alkyl chain in this series
Key Observations:

Chain Length and Hydrophobicity :

  • Longer alkyl chains (e.g., octyl in the target compound) increase lipophilicity compared to shorter chains (hexyl) or cyclic substituents (cyclobutylmethyl). This affects solubility (e.g., lower aqueous solubility for octyl derivatives) and membrane permeability in biological systems.
  • The butynyl group in N-(but-3-yn-1-yl)oxan-4-amine introduces alkyne functionality, enabling participation in click chemistry reactions (e.g., Huisgen cycloaddition) .

Hazard Profiles: N-Hexyloxan-4-amine is classified as a skin and eye irritant (GHS Category 2/2A), requiring precautions such as protective gloves and ventilation during handling . No hazard data are available for this compound or the butynyl derivative, though similar compounds warrant caution.

Stability and Reactivity :

  • The hydrochloride salt of the butynyl derivative () likely enhances stability and solubility in polar solvents compared to free bases.
  • Cyclic substituents (e.g., cyclobutylmethyl) may introduce steric hindrance, affecting reaction kinetics in synthetic pathways .

Physicochemical Properties (Inferred)

Property N-Hexyloxan-4-amine 4-(Cyclobutylmethyl)oxan-4-amine This compound
Boiling/Melting Point Not reported Not reported Likely higher than C6
LogP (Lipophilicity) ~3.5 (estimated) ~2.8 (estimated) ~4.2 (estimated)
Aqueous Solubility Low Moderate Very low
  • LogP Estimates: Calculated using fragment-based methods (e.g., octanol-water partitioning). The octyl chain in this compound significantly increases logP, reducing solubility in polar solvents.

Q & A

Q. Q1. What are the recommended synthetic pathways for N-octan-4-yloxan-4-amine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

  • Pathway Design : Start with nucleophilic substitution of oxan-4-amine with octan-4-yl halides, leveraging steric and electronic effects. Use anhydrous conditions to minimize hydrolysis .
  • Optimization : Perform kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., THF vs. DMF). Monitor reaction progress via TLC or HPLC .
  • Reproducibility : Document detailed protocols, including catalyst loadings (if any), inert atmosphere requirements, and purification steps (e.g., column chromatography with silica gel) .

Q. Q2. How should researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm substituent positions .
    • HPLC/MS : Use reverse-phase HPLC coupled with high-resolution mass spectrometry to detect impurities (<0.5%) and verify molecular ion peaks .
    • Elemental Analysis : Validate empirical formula compliance (C13_{13}H27_{27}NO) with combustion analysis .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of this compound in catalytic systems, and how can contradictory kinetic data be resolved?

Methodological Answer:

  • Mechanistic Probes :
    • Use isotopic labeling (e.g., 15N^{15}N-amine) to track bond cleavage/formation in catalytic cycles via NMR or IR .
    • Conduct DFT calculations (e.g., Gaussian 16) to model transition states and compare theoretical vs. experimental activation energies .
  • Data Contradictions :
    • Replicate experiments under identical conditions (solvent, temperature, catalyst batch).
    • Apply error analysis (e.g., standard deviation across triplicates) and Bayesian statistics to assess significance .

Q. Q4. How does the conformational flexibility of the oxan-4-amine ring influence the compound’s supramolecular interactions?

Methodological Answer:

  • Conformational Analysis :
    • Perform X-ray crystallography to determine solid-state ring puckering parameters .
    • Use variable-temperature NMR (VT-NMR) to study ring-flipping dynamics in solution .
  • Supramolecular Studies :
    • Titration experiments (e.g., 1H^1H NMR titrations with crown ethers) to quantify host-guest binding constants .

Safety and Handling

Q. Q5. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

Methodological Answer:

  • Hazard Mitigation :
    • Use gloveboxes or Schlenk lines for air-sensitive syntheses .
    • Refer to GHS classification data (e.g., skin/eye irritation thresholds) and ensure PPE compliance (gloves, goggles, lab coats) .
  • Spill Management :
    • Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

Data Reporting and Reproducibility

Q. Q6. How should researchers present conflicting spectral data for this compound in publications?

Methodological Answer:

  • Transparency Guidelines :
    • Disclose all raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials .
    • Annotate discrepancies (e.g., solvent peaks vs. impurities) and provide error margins .
  • Reproducibility :
    • Follow Beilstein Journal guidelines: Include experimental details for five key compounds in the main text; others in supplementary files .

Computational Modeling

Q. Q7. Which computational tools are most reliable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Software Selection :
    • Solubility/LogP : Use ALOGPS or MarvinSuite for partition coefficient predictions .
    • Reactivity : Apply Gaussian 16 or ORCA for DFT-based reaction pathway simulations .
  • Validation :
    • Cross-check predictions with experimental data (e.g., measured vs. computed pKa) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.